4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes both sulfonamide and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting aniline derivatives with sulfonyl chlorides under basic conditions.
Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to receptors or other biomolecules, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[ethyl(phenyl)sulfamoyl]-N-(4-hydroxyphenyl)benzamide
- 4-[methyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- 4-[ethyl(phenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Uniqueness
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the sulfonamide and benzamide groups, which confer specific chemical and biological properties. Its methoxy substituent also influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-9-17(10-16-21)22(25)23-18-11-13-20(28-2)14-12-18/h4-16H,3H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVBHZGPYQWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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